molecular formula C11H12O4 B3280938 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione CAS No. 72490-40-5

1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione

Cat. No.: B3280938
CAS No.: 72490-40-5
M. Wt: 208.21 g/mol
InChI Key: NNPPZOOEIJGCMV-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione is an organic compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a hydroxyethoxy group attached to a phenyl ring, which is further connected to a propane-1,2-dione moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione typically involves the reaction of 4-hydroxyacetophenone with ethylene oxide under basic conditions to form 4-(2-hydroxyethoxy)acetophenone. This intermediate is then subjected to a Claisen condensation reaction with ethyl acetate in the presence of a strong base, such as sodium ethoxide, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The dione moiety can undergo redox reactions, affecting cellular processes. These interactions make the compound useful in studying enzyme mechanisms and developing new drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione is unique due to its combination of a hydroxyethoxy group and a dione moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research fields .

Properties

IUPAC Name

1-[4-(2-hydroxyethoxy)phenyl]propane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(13)11(14)9-2-4-10(5-3-9)15-7-6-12/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPPZOOEIJGCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC=C(C=C1)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70823187
Record name 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70823187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72490-40-5
Record name 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70823187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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